molecular formula C9H9ClO2 B14040856 2-Chloro-5-(methoxymethyl)benzaldehyde

2-Chloro-5-(methoxymethyl)benzaldehyde

Cat. No.: B14040856
M. Wt: 184.62 g/mol
InChI Key: FQRSLTAZRVUYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(methoxymethyl)benzaldehyde is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a methoxymethyl group at the fifth position. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(methoxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the chlorination of 5-(methoxymethyl)benzaldehyde using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

2-Chloro-5-(methoxymethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(methoxymethyl)benzaldehyde depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The molecular targets and pathways involved vary based on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylbenzaldehyde
  • 2-Chloro-5-(trifluoromethyl)benzaldehyde
  • 2-Chloro-5-(hydroxymethyl)benzaldehyde

Uniqueness

2-Chloro-5-(methoxymethyl)benzaldehyde is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This functional group can influence the compound’s solubility, stability, and interaction with other molecules, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

2-chloro-5-(methoxymethyl)benzaldehyde

InChI

InChI=1S/C9H9ClO2/c1-12-6-7-2-3-9(10)8(4-7)5-11/h2-5H,6H2,1H3

InChI Key

FQRSLTAZRVUYPE-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=C(C=C1)Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.